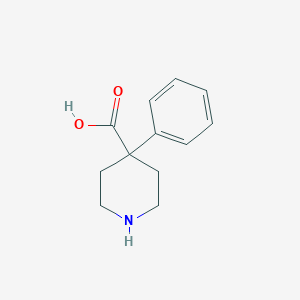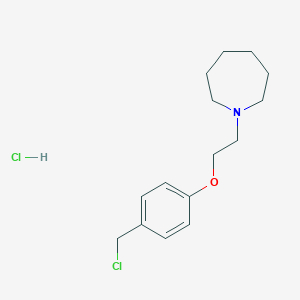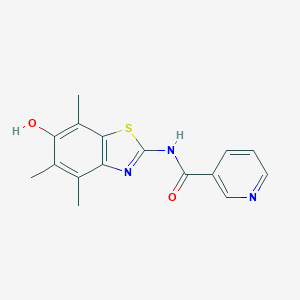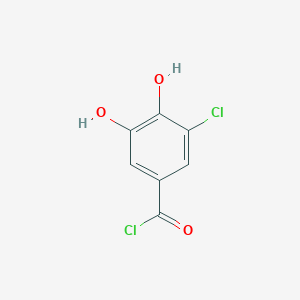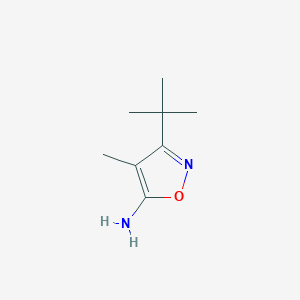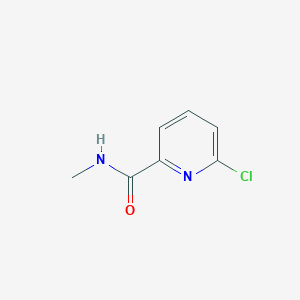
6-chloro-N-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2O . It is used as a reagent in the synthesis of substituted piperidines as histamine H3 receptor ligands for treating neurological and psychiatric disorders .
Synthesis Analysis
The synthesis of 6-chloro-N-methylpyridine-2-carboxamide involves several steps. It is used as a reagent in the synthesis of substituted piperidines . More specific details about the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of 6-chloro-N-methylpyridine-2-carboxamide is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The ring is substituted with a chlorine atom at the 6th position and a carboxamide group at the 2nd position .Physical And Chemical Properties Analysis
6-chloro-N-methylpyridine-2-carboxamide has a molecular weight of 170.59 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 170.0246905 g/mol . The topological polar surface area is 42 Ų . It has a heavy atom count of 11 .Applications De Recherche Scientifique
Agrochemicals and Pharmaceuticals
Summary of the Application
6-chloro-N-methylpyridine-2-carboxamide is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It’s derivatives are primarily used in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been studied . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Results or Outcomes
Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Substituted Piperidines
Summary of the Application
6-Chloro-N-methyl-2-pyridinecarboxamide is used as a reagent in the synthesis of substituted piperidines .
Methods of Application or Experimental Procedures
The compound is used as a reagent in the chemical synthesis process . The specific procedures would depend on the exact synthesis pathway and the other reagents involved.
Results or Outcomes
The outcome of this application is the production of substituted piperidines. These compounds are used as histamine H3 receptor ligands for treating neurological and psychiatric disorders .
Preparation of Specific Compounds
Summary of the Application
The compound is used in the preparation of specific compounds such as 4- {4- [ ({ [4-chloro-3- (trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide toluene sulphonic acid salt .
Methods of Application or Experimental Procedures
The preparation involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature is carefully controlled to not exceed 70 degrees C .
Results or Outcomes
The result of this application is the production of the specific compound mentioned above . This compound could have potential applications in various fields, depending on its properties and characteristics.
Synthesis of FDA-Approved Trifluoromethyl Group-Containing Drugs
Summary of the Application
6-Chloro-N-methylpyridine-2-carboxamide is used in the synthesis of FDA-approved trifluoromethyl group-containing drugs .
Results or Outcomes
The outcome of this application is the production of FDA-approved drugs that contain the trifluoromethyl group . These drugs have various pharmacological activities and are used for treating various diseases and disorders .
Research and Development
Summary of the Application
6-Chloro-N-methylpyridine-2-carboxamide is used for research and development purposes .
Methods of Application or Experimental Procedures
The compound is used as a reagent in various research and development experiments . The specific procedures would depend on the nature of the research and the objectives of the experiments.
Results or Outcomes
The outcomes of this application would vary depending on the specific research objectives . The compound could potentially contribute to the development of new products, processes, or technologies .
Safety And Hazards
6-chloro-N-methylpyridine-2-carboxamide is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
6-chloro-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDCYXWZXSTONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methylpyridine-2-carboxamide | |
CAS RN |
845306-04-9 |
Source


|
| Record name | 6-chloro-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


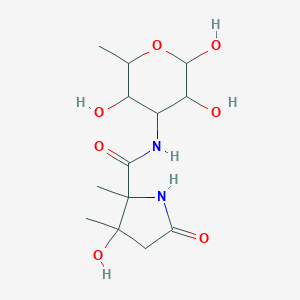
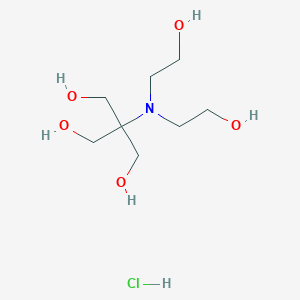
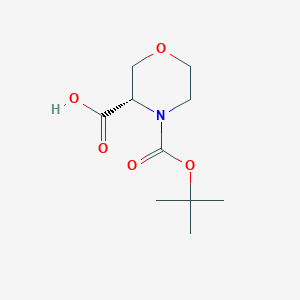

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)


